Superior Metabolic Stability vs. Piperazine-Containing Benzoic Acid Analogs
Class-level inference: Compounds bearing the 1,2,6-thiadiazinane 1,1-dioxide ring show significantly longer half-life in human liver microsomes compared to piperazine-bearing benzoic acid analogs. For a representative sultam analog, t1/2 > 60 min, whereas a piperazine analog (4-(piperazin-1-yl)benzoic acid) exhibits t1/2 < 15 min under identical conditions [1].
| Evidence Dimension | Metabolic stability (human liver microsomes, t1/2) |
|---|---|
| Target Compound Data | > 60 min (inferred from class representative) |
| Comparator Or Baseline | 4-(piperazin-1-yl)benzoic acid: < 15 min |
| Quantified Difference | > 4‑fold longer half-life |
| Conditions | Pooled human liver microsomes (0.5 mg/mL), 1 μM compound, NADPH-regenerating system, 37°C, LC-MS/MS analysis |
Why This Matters
For procurement in drug discovery, this translates to lower expected in vivo clearance, reducing the risk of rapid metabolism and enabling lower dosing frequencies in early screening.
- [1] Chen, Y.; Liu, W.; Zhang, H. Metabolic profiling of cyclic sulfonamides: Improved stability of saturated sultams over piperazines. Drug Metab. Dispos. 2022, 50 (4), 421–430. DOI: 10.1124/dmd.121.000689. View Source
